1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine
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Overview
Description
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine core substituted with two 4-chloro-3-methoxybenzenesulfonyl groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-chloro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-chlorobenzhydryl)piperazine: Similar structure but lacks the methoxy groups.
1,4-Bis(3-aminopropyl)piperazine: Contains amino groups instead of sulfonyl groups.
1,4-Bis(acryloyl)piperazine: Features acryloyl groups instead of chloromethoxybenzenesulfonyl groups.
Uniqueness
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine is unique due to the presence of both chloro and methoxy groups on the benzenesulfonyl moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C18H20Cl2N2O6S2 |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
1,4-bis[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2O6S2/c1-27-17-11-13(3-5-15(17)19)29(23,24)21-7-9-22(10-8-21)30(25,26)14-4-6-16(20)18(12-14)28-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NRXSNEIYTNVPQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)Cl |
Origin of Product |
United States |
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